[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic compound featuring a cyclohexyl backbone substituted with a 2-amino-acetylamino group at the 4-position and a cyclopropyl-carbamic acid tert-butyl ester moiety. Such compounds are often explored in medicinal chemistry for their ability to modulate enzyme or receptor interactions, particularly in peptide mimicry or prodrug applications .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNRXKZRLCSYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexyl Scaffold Preparation
The synthesis begins with trans-4-aminocyclohexanol , which undergoes Boc protection under standard conditions:
Reaction Conditions :
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA)
-
Solvent : Dichloromethane (DCM), 0°C → room temperature
Mechanism : Nucleophilic acyl substitution at the amine, forming the Boc-protected cyclohexylamine.
Cyclopropane Ring Installation
The cyclopropyl group is introduced via Mitsunobu reaction or alkylation :
Method A (Mitsunobu) :
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Reagents : Cyclopropanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
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Solvent : Tetrahydrofuran (THF), 0°C → reflux
Method B (Alkylation) :
Amino-Acetylamino Moiety Incorporation
The glycyl unit is coupled using EDC/HOBt-mediated amide bond formation :
Reaction Conditions :
-
Reagents : Glycine hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)
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Solvent : DCM, 0°C → room temperature
Critical Note : Excess EDC (1.5 equiv) ensures complete activation of the carboxylic acid.
Final Carbamate Formation
The tert-butyl carbamate is installed via reaction with Boc anhydride :
Reaction Conditions :
Alternative Routes and Optimization
One-Pot Sequential Functionalization
A streamlined approach combines cyclopropane installation and amide coupling in a single vessel:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropyl bromide, K₂CO₃ | DMF, 60°C, 12 h | 70% |
| 2 | Glycine, EDC/HOBt | DCM, rt, 6 h | 80% |
| 3 | Boc₂O, DMAP | MeCN, 50°C, 4 h | 88% |
Enantioselective Synthesis
Chiral phosphine ligands (e.g., TangPhos ) enable asymmetric hydrogenation of intermediate imines, achieving >90% enantiomeric excess (ee) in related carbamate systems.
Analytical Validation and Quality Control
HPLC Analysis :
-
Column : C18 reverse-phase
-
Mobile Phase : 60:40 acetonitrile/water (+0.1% TFA)
NMR Characterization :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation in the presence of agents like potassium permanganate, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their respective alcohols or amines, using agents like lithium aluminum hydride.
Substitution: This compound is prone to nucleophilic substitution reactions, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products:
Oxidation can lead to ketones or carboxylic acids.
Reduction often results in alcohols or amines.
Substitution reactions yield diverse derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structural analogs have been investigated for:
- Anticancer Activity : Research indicates that carbamate derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antibiotic agents. The mechanism often involves disruption of bacterial cell wall synthesis.
Neuropharmacology
This compound's ability to interact with neurotransmitter systems makes it a candidate for:
- Cognitive Enhancement : Preliminary studies suggest that modifications of carbamate structures can enhance acetylcholine receptor activity, which may improve cognitive functions.
- Anxiolytic Effects : Research has indicated that certain carbamate derivatives can exhibit anxiolytic properties by modulating GABAergic transmission.
Agricultural Chemistry
Carbamate compounds are widely used as pesticides and herbicides due to their ability to inhibit specific enzymes in pests:
- Insecticide Development : The structural features of this compound can be modified to enhance its efficacy against agricultural pests while minimizing toxicity to non-target organisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that a similar carbamate derivative inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. |
| Study B | Antimicrobial Effects | Showed significant antibacterial activity against Staphylococcus aureus, indicating potential as a new antibiotic agent. |
| Study C | Neuropharmacological Effects | Found that the compound enhanced memory retention in animal models, suggesting cognitive enhancement properties. |
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. For instance:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their conformation.
Pathways: In drug development, the compound might affect signaling pathways crucial for disease progression, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The compound shares structural similarities with several derivatives, differing in substituents, stereochemistry, or functional groups. Below is a comparative analysis based on synthesis, properties, and applications:
Physicochemical and Pharmacological Properties
- Lipophilicity: The cyclopropyl group in the target compound reduces steric bulk compared to isopropyl (), enhancing membrane permeability .
- Metabolic Stability : The cyclohexyl backbone and tert-butyl ester may resist enzymatic degradation better than linear aliphatic analogs (e.g., valine esters in ) .
- Bioactivity: The amino-acetylamino group mimics peptide bonds, suggesting applications in enzyme inhibition or prodrug design. In contrast, methylsulfanyl-pyrimidine analogs () exhibit distinct electronic properties for kinase targeting .
Biological Activity
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester, also known as (1R,4R)-{4-[(2-amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H29N3O3
- Molecular Weight : 311.42 g/mol
- CAS Number : 1353960-37-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Biological Activities
The compound exhibits a range of biological activities that can be summarized as follows:
Antimicrobial Activity
Research indicates that derivatives of carbamic acids can possess significant antimicrobial properties. Studies have shown that structurally similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor effects. For example, related compounds have demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
Analgesic Properties
There is evidence suggesting that compounds similar to this compound may exhibit analgesic effects, potentially through modulation of pain pathways in the central nervous system .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that the compound can inhibit bacterial growth at varying concentrations, indicating a dose-dependent response. For instance, IC50 values for related compounds against bacterial DNA gyrase have been reported in the low micromolar range .
- In Vivo Studies : Animal models have been used to assess the antitumor efficacy of similar compounds, with results indicating reduced tumor size and weight without significant side effects .
- Structure-Activity Relationship (SAR) : Research into the SAR has provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For example, substituents on the cyclohexane ring influence both antimicrobial and antitumor activities significantly .
Data Table: Summary of Biological Activities
Q & A
Q. What methods reconcile conflicting reactivity data with nucleophiles (e.g., amines vs. thiols)?
- Methodological Answer : Conduct competition experiments using equimolar nucleophiles (e.g., benzylamine vs. thiophenol) in DMF or DMSO. Monitor reaction progress via -NMR (if fluorinated analogs are used) or by quenching aliquots and analyzing via HPLC. Steric effects from the cyclohexyl group may disfavor bulkier nucleophiles, explaining observed selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
